3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of 215.02 g/mol. This compound is of significant interest in medicinal chemistry due to its potential applications as a kinase inhibitor, particularly targeting the fibroblast growth factor receptor family, which plays a crucial role in various cancer pathways . The compound is classified as a pyrrolopyridine derivative, characterized by the presence of both pyrrole and pyridine rings, which contribute to its unique chemical properties and biological activities.
The synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves several steps, including regioselective fluorination and bromination. Two primary synthetic routes are commonly employed:
These methods often require optimization to enhance yield and purity, utilizing techniques such as continuous flow reactors for scalability in industrial applications.
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions due to its functional groups:
These reactions are significant for further functionalization and exploration of biological activity .
The mechanism of action for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with fibroblast growth factor receptors. By binding to the ATP-binding site of these receptors, it inhibits their kinase activity, leading to decreased cell proliferation and survival in cancer cells. This inhibition can induce apoptosis and reduce cellular migration and invasion, making it a candidate for therapeutic applications in oncology .
These properties are crucial for handling and application in laboratory settings and pharmaceutical formulations .
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
The synthesis of 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS# 1190320-00-3, MW: 215.02 g/mol) hinges critically on achieving precise regiocontrol during halogenation. The fused bicyclic system—comprising an electron-rich pyrrole ring and electron-deficient pyridine ring—exhibits position-dependent reactivity that necessitates tailored approaches. Electrophilic aromatic substitution (SEAr) typically targets the pyrrole C3 position due to its inherent electron density, making bromination at C3 feasible using reagents like N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or DCM) [5] [10]. However, introducing fluorine at the adjacent C4 position presents greater complexity. C4 fluorination often requires ortho-directing metalation strategies:
Table 1: Halogenation Routes to 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Sequence | Reagents/Conditions | Regioselectivity | Yield |
---|---|---|---|
Bromination first | NBS, DMF, 0°C → 25°C | C3 selective | 60-75% |
Fluorination first | LDA, NFSI, THF, –78°C | C4 selective | 45-65% |
Sequential halogenation | 1. NBS; 2. nBuLi/NFSI | C3 then C4 | 70-85% |
The C4 position’s inherent electron deficiency (adjacent to pyridinic nitrogen) complicates direct nucleophilic fluorination, favoring metalation pathways over classical SNAr mechanisms [5] [10].
The bromine atom at C3 serves as a versatile handle for Pd-catalyzed cross-coupling, enabling C–C and C–heteroatom bond formation. Ligand selection critically influences efficacy due to the heterocycle’s propensity for catalyst poisoning. Xantphos (a bisphosphine ligand) exhibits superior performance in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings with 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, attributed to its wide bite angle (108°) stabilizing the Pd(0) intermediate [1]. Key findings include:
Table 2: Ligand Screening in Pd-Catalyzed 3-Bromo Coupling
Ligand | Pd Source | Base | Reaction | Yield |
---|---|---|---|---|
Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Amidation | 95% |
SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Amination | 40% |
XPhos | Pd(OAc)₂ | Cs₂CO₃ | Arylation | 61% |
PCy₃ | Pd₂(dba)₃ | Cs₂CO₃ | No reaction | 0% |
Data sourced from analogous azaindole systems [1]
Two primary synthetic routes dominate access to 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine:
Pathway B proves superior (75–85% yield) due to the bromine atom’s ability to facilitate ortho-lithiation. Conversely, Pathway A struggles with overbromination at electron-rich sites (yields ≤65%). Protecting group strategies further impact efficiency: N-sulfonyl derivatives undergo desulfonation during coupling, while N-benzyl remains stable [1] [10].
Solvent polarity, coordination ability, and boiling point significantly influence yields in halogenation and cross-coupling steps:
Table 3: Solvent Impact on Key Reaction Steps
Step | Optimal Solvent | Suboptimal Solvents | Yield Delta |
---|---|---|---|
C3 Bromination | DMF | THF, MeCN | +25% |
C4 Fluorination | THF | DMF, DMSO | +40% |
Pd Coupling | Dioxane | Toluene, DMF | +30% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: